Chloromethyldimethyl-N-butylsilane

Description

Overview of Organosilicon Compounds and their Significance in Contemporary Chemistry

Organosilicon compounds, characterized by carbon-silicon bonds, are a versatile class of substances that have found extensive applications across various commercial and industrial sectors. encyclopedia.pubwikipedia.org These compounds are prevalent in products such as sealants, adhesives, and coatings. encyclopedia.pubwikipedia.org Their utility also extends to the agricultural industry, where they are used as adjuvants with herbicides and fungicides. encyclopedia.pub The unique properties of organosilicon compounds, such as thermal stability, hydrophobicity, and flexibility, stem from the nature of the silicon-carbon (Si-C) bond. cfsilicones.com This distinguishes them from purely organic or inorganic compounds. cfsilicones.com

The diverse applications of organosilicon compounds include their use as adhesion promoters, coupling agents, surface modifiers, and lubricants. directindustry.com Industries such as automotive, electronics, construction, personal care, and medicine extensively utilize these compounds. cfsilicones.comdirectindustry.com For instance, in the construction industry, organosilicon sealants are crucial for weatherproofing and sealing, while in the automotive sector, they are used in adhesives and for insulating electrical components. directindustry.com

Role of Halosilanes as Fundamental Building Blocks in Organosilicon Synthesis

Halosilanes are organosilicon compounds containing a halogen atom bonded to the silicon atom and are defined by the general formula R_nSiX_(4-n), where R is an organic group and X is a halogen. alfa-chemistry.com They serve as essential precursors for the synthesis of a wide array of silicon-functional silane (B1218182) materials and for the production of silicone polymers. alfa-chemistry.com Important examples of halosilanes include dimethyldichlorosilane (Me₂SiCl₂), methyltrichlorosilane (B1216827) (MeSiCl₃), and trimethylsilyl (B98337) chloride (Me₃SiCl). encyclopedia.pub

The synthesis of halosilanes can be achieved through several methods, including the reaction of halogenated hydrocarbons with halosilanes in the presence of an organometallic compound, or the direct reaction of halogenated hydrocarbons with silicon at elevated temperatures with a catalyst. alfa-chemistry.com These compounds are instrumental in organic synthesis, often used to introduce silicon-containing protective groups for alcohols. encyclopedia.pub The high affinity of silicon for fluorine is a key principle exploited in the deprotection of these silyl (B83357) ethers. encyclopedia.puborganic-chemistry.org

Academic Rationale for Investigating Chloromethyldimethyl-N-butylsilane in Advanced Chemical Research

The study of specific organosilicon compounds like this compound is driven by the continuous need to develop new materials and synthetic methodologies. The reactivity of the chloromethyl group attached to the silicon atom makes this compound a valuable intermediate for further chemical transformations. Research into such compounds contributes to a deeper understanding of reaction mechanisms and the synthesis of novel organosilicon derivatives with tailored properties.

The investigation of this compound and similar compounds allows for the exploration of new synthetic routes and the expansion of the already vast applications of organosilicon chemistry. For example, the development of new catalysts and reaction conditions for the selective synthesis of halosilanes from hydrosilanes is an active area of research. researchgate.net This ongoing research is crucial for creating more efficient and selective chemical processes.

Physicochemical and Spectroscopic Profile of this compound

| Property | Value |

| Molecular Formula | C₇H₁₇ClSi |

| Molecular Weight | 164.75 g/mol |

| CAS Number | 3121-75-3 |

| IUPAC Name | Butyl(chloromethyl)dimethylsilane |

| Synonyms | (Chloromethyl)dimethyl-n-butylsilane, Butyl-chloromethyl-dimethyl-silane |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comchemicalbook.com

Synthesis and Reactivity of this compound

The synthesis of this compound can be conceptualized through established methods in organosilicon chemistry. A common approach involves the reaction of a suitable Grignard reagent with a chlorosilane precursor. For instance, the reaction of n-butylmagnesium chloride with (chloromethyl)dimethylchlorosilane would yield the target compound.

The reactivity of this compound is primarily centered around the two functional groups present: the silicon-chlorine bond (if present as a precursor) and the carbon-chlorine bond of the chloromethyl group. The Si-Cl bond is susceptible to nucleophilic attack by reagents such as water, alcohols, and amines, leading to the formation of silanols, alkoxysilanes, and aminosilanes, respectively. The C-Cl bond in the chloromethyl group allows for a range of substitution reactions, enabling the introduction of various functional groups.

Applications in Materials Science and Organic Synthesis

While specific, large-scale industrial applications for this compound are not extensively documented in publicly available literature, its structure suggests potential utility as an intermediate in several areas. The presence of the reactive chloromethyl group allows for its incorporation into larger polymer structures or for its use in surface modification. For instance, it could be used to introduce a butyl-dimethylsilyl group onto a surface or into a polymer backbone, potentially altering properties such as hydrophobicity or thermal stability.

In organic synthesis, compounds like this compound can serve as versatile reagents. The silyl group can act as a protecting group, and the chloromethyl functionality provides a handle for further chemical transformations. The development of synthetic methods utilizing such bifunctional organosilanes is a continuous effort in the field of synthetic organic chemistry.

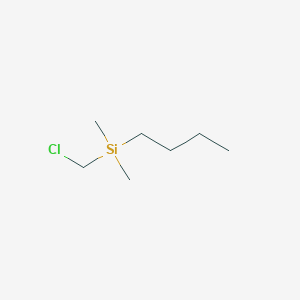

Structure

3D Structure

Properties

IUPAC Name |

butyl-(chloromethyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClSi/c1-4-5-6-9(2,3)7-8/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZIVUPXZAKVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Chloromethyldimethyl N Butylsilane

Established and Novel Approaches for C-Si Bond Formation in Organochlorosilanes

The creation of a stable carbon-silicon (C-Si) bond is the fundamental step in the synthesis of most organosilicon compounds. wikipedia.org The C-Si bond is generally stable and hydrophobic, similar to a carbon-carbon bond, but with a degree of polarization due to carbon's higher electronegativity (C 2.55 vs. Si 1.90). wikipedia.org This polarity makes the silicon atom susceptible to nucleophilic attack, a feature exploited in many synthetic reactions. wikipedia.org

Established methods for C-Si bond formation typically involve the reaction of a silyl (B83357) electrophile (Si-X, where X is a halogen like Cl) with an organometallic nucleophile (C-M, where M can be Mg, Li, etc.). researchgate.net The use of Grignard reagents (organomagnesium halides) and organolithium reagents is a classic and widely practiced approach. orgsyn.org While highly effective, the high reactivity of these organometallic reagents can sometimes limit the functional group tolerance of the reaction. orgsyn.org

To overcome these limitations, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives. researchgate.net Nickel-catalyzed cross-coupling, for instance, has been developed to selectively react chlorosilanes with organoaluminum reagents. researchgate.net Another significant method is hydrosilylation, where a silicon-hydride (Si-H) bond is added across an unsaturated C-C bond (like in an alkene or alkyne), typically catalyzed by platinum-group metals. wikipedia.org

More recently, novel and greener approaches are being explored. Biocatalysis, using enzymes to forge C-Si bonds, represents a frontier in organosilane synthesis. Researchers have successfully used directed evolution of enzymes like cytochrome c to catalyze carbene insertion into silicon-hydrogen bonds under physiological conditions, offering a highly efficient and enantioselective route to organosilicon compounds. nih.gov

Specific Preparation Routes for Chloromethyldimethyl-N-butylsilane

The synthesis of this compound, which contains both a stable n-butyl group and a reactive chloromethyl group, requires a strategic selection of precursors and reaction conditions to ensure selective functionalization. A highly plausible and common industrial approach involves the nucleophilic substitution of a suitable dichlorosilane (B8785471) precursor with an appropriate organometallic reagent.

The most direct synthetic route involves the reaction of chloro(chloromethyl)dimethylsilane (B161097) with an n-butyl nucleophile. Chloro(chloromethyl)dimethylsilane serves as an ideal precursor because it already contains the required chloromethyl and dimethylsilyl functionalities. The incoming n-butyl group can be introduced using an n-butyl Grignard reagent, such as n-butylmagnesium chloride or n-butylmagnesium bromide.

The stoichiometry is critical for maximizing the yield of the desired monosubstituted product and minimizing the formation of undesired byproducts. A slight excess of the Grignard reagent is often avoided to prevent potential side reactions, while ensuring a 1:1 molar ratio is generally targeted for the main reaction.

| Role in Synthesis | Selected Compound | Rationale for Selection |

| Silicon Backbone Precursor | Chloro(chloromethyl)dimethylsilane | Contains the pre-formed chloromethyl and dimethylsilyl groups, with a reactive Si-Cl bond for substitution. sigmaaldrich.com |

| Alkylating Agent | n-Butylmagnesium Chloride | A standard Grignard reagent that acts as a source of n-butyl nucleophiles to form the C-Si bond. orgsyn.org |

| Solvent | Tetrahydrofuran (B95107) (THF) or 1,4-Dioxane | Aprotic ether solvents are standard for Grignard reactions, as they solvate the magnesium center. orgsyn.org |

The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture or oxygen. The reaction of chlorosilanes with less reactive Grignard reagents can sometimes require elevated temperatures and longer reaction times to proceed to completion. orgsyn.org

To enhance the reaction rate and selectivity, catalytic systems can be employed. While many Grignard reactions with chlorosilanes proceed without a catalyst, the addition of certain catalysts can be beneficial. For instance, zinc-based catalysts have been shown to effectively promote the substitution reactions of chlorosilanes with Grignard reagents. orgsyn.org The reaction is generally exothermic and may require initial cooling in an ice bath, followed by stirring at ambient or slightly elevated temperatures to ensure completion. orgsyn.org

| Parameter | Condition | Purpose |

| Atmosphere | Inert (Argon or Nitrogen) | To protect the moisture-sensitive Grignard reagent and chlorosilane precursor. |

| Temperature | 0°C to room temperature (20-25°C) | Initial cooling to control the exothermic reaction, followed by warming to drive the reaction to completion. orgsyn.org |

| Catalyst (Optional) | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | Can be used to catalyze the cross-coupling between the chlorosilane and Grignard reagent. orgsyn.org |

| Reaction Time | 2-4 hours | Sufficient time for the reaction to reach completion, monitored by techniques like Gas Chromatography (GC). |

| Work-up | Quenching with aqueous ammonium (B1175870) chloride | To decompose any unreacted Grignard reagent and facilitate the separation of the organic product. orgsyn.org |

Purification Techniques for High-Purity this compound

Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, solvent, and byproducts. Achieving high purity is essential for its use in subsequent applications and requires effective purification methods.

Distillation is the primary method for purifying liquid organochlorosilanes like this compound. youtube.comyoutube.com This technique separates compounds based on differences in their boiling points. youtube.com Given that the precursors and potential byproducts have different boiling points, fractional distillation is particularly effective.

The process involves carefully heating the crude product mixture. The component with the lowest boiling point vaporizes first, rises through a fractionating column, condenses, and is collected as the first fraction. By carefully controlling the temperature, successive fractions can be collected. For liquids with high boiling points or those that might decompose at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is employed, as this lowers the boiling point of the liquid. youtube.com The efficiency of the separation is dependent on the length and type of the fractionating column used.

Boiling Points of Related Compounds:

| Compound | Boiling Point (°C) |

| Chloro(chloromethyl)dimethylsilane | 114 °C (at 752 mmHg) sigmaaldrich.com |

| Chlorodimethylsilane | 34.7 °C sigmaaldrich.com |

| n-Butyltrichlorosilane | 142-144 °C |

This table provides boiling points for related compounds to illustrate the feasibility of separation by distillation. The boiling point of the target compound, this compound, would be expected to be distinct from its precursors and common byproducts.

Crystallization is a technique primarily used for the purification of solid compounds. youtube.com The crude solid is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. youtube.com

For this compound, which is expected to be a liquid at room temperature, crystallization is not a direct purification method. However, this technique could be highly relevant for purifying solid derivatives of the compound. If the chloromethyl group is reacted to form a solid derivative, crystallization would be an excellent method to achieve high purity for that subsequent product.

Mechanistic Investigations of Chemical Reactivity and Transformative Pathways of Chloromethyldimethyl N Butylsilane

Nucleophilic Displacement Reactions at the Silicon Center

Nucleophilic substitution at the silicon atom of chloromethyldimethyl-n-butylsilane involves the cleavage of the polar Si-Cl bond. This process is fundamental to the derivatization of the silane (B1218182) moiety. Unlike carbon, silicon is a third-row element with accessible d-orbitals, which allows it to form hypervalent, five-coordinate intermediates or transition states, leading to mechanistic pathways distinct from typical SN2 reactions at carbon. libretexts.orgacs.org

The Si-Cl bond in chlorosilanes is highly susceptible to cleavage by nucleophiles. The reaction with water (hydrolysis) is a common and well-studied example of nucleophilic substitution at silicon. libretexts.org The process is generally rapid and exothermic, driven by the formation of the very strong silicon-oxygen (Si-O) bond. For the hydrolysis of chlorosilanes, the reaction typically follows pseudo-first-order kinetics when water is present in excess. nih.gov

The rate of hydrolysis is significantly influenced by the pH of the medium, the solvent, and the nature of the substituents on the silicon atom. nih.govmdpi.com While specific kinetic data for this compound is not extensively documented, the general principles governing chlorosilane hydrolysis are applicable. The reaction proceeds through the formation of a silanol (B1196071) (R₃SiOH), which can then undergo condensation to form siloxanes (R₃Si-O-SiR₃). libretexts.org

The kinetics of hydrolysis for various chlorosilanes show a clear dependence on the electronic and steric effects of the substituents. The rate of hydrolysis generally increases with less sterically bulky substituents and is influenced by the inductive effects of the alkyl groups. mdpi.com

| Compound | Structure | Relative Rate | Key Factors |

|---|---|---|---|

| Trimethylchlorosilane | (CH₃)₃SiCl | High | Minimal steric hindrance. |

| Triethylchlorosilane | (CH₃CH₂)₃SiCl | Moderate | Increased steric bulk compared to methyl groups. |

| tert-Butyldimethylchlorosilane (TBDMSCl) | ((CH₃)₃C)(CH₃)₂SiCl | Low | Significant steric hindrance from the tert-butyl group slows nucleophilic attack. wikipedia.org |

| This compound | (ClCH₂)(CH₃)₂(CH₃CH₂CH₂)SiCl | Expected to be High | The n-butyl group is less bulky than tert-butyl. The electron-withdrawing chloromethyl group enhances the silicon's electrophilicity. |

Nucleophilic substitution at a chiral silicon center can proceed with either inversion or retention of configuration. The stereochemical outcome is highly dependent on the nature of the leaving group, the attacking nucleophile, and the reaction conditions. acs.org These reactions typically proceed through a five-coordinate trigonal bipyramidal (TBP) intermediate or transition state. acs.orgrsc.org

For chlorosilanes, where chloride is a good leaving group, the reaction pathway strongly favors inversion of configuration . acs.org This outcome is analogous to the SN2 mechanism at a carbon center. The nucleophile attacks the silicon atom from the side opposite to the leaving group (axial attack), leading to a TBP transition state where both the incoming nucleophile and the leaving group occupy axial positions. The departure of the leaving group results in the inverted product. acs.org

The retention pathway becomes more competitive with poorer leaving groups (like H or OR) or with certain hard nucleophiles. acs.org This pathway also involves a TBP intermediate, but it undergoes a process called pseudorotation before the leaving group departs from an axial position. acs.org For this compound, substitution at the silicon center with most common nucleophiles is expected to proceed with inversion of stereochemistry.

The reactivity of the silicon center in this compound is controlled by a combination of steric and electronic effects from its four substituents: a chloromethyl group, two methyl groups, and an n-butyl group.

Steric Effects : The rate of nucleophilic substitution at silicon is highly sensitive to steric hindrance. libretexts.orgresearchgate.net Larger, bulkier substituents around the silicon atom impede the approach of the nucleophile, slowing the reaction rate. The n-butyl group in the target molecule exerts more steric hindrance than a methyl group but significantly less than a bulky group like tert-butyl. Therefore, the reactivity of this compound at the silicon center is expected to be lower than that of trimethylchlorosilane but significantly higher than that of tert-butyldimethylchlorosilane (TBDMSCl). wikipedia.orgumich.edu

Electronic Effects : The substituents also exert inductive electronic effects. Alkyl groups, like methyl and n-butyl, are weakly electron-donating, which slightly reduces the electrophilicity of the silicon atom. In contrast, the chloromethyl group (ClCH₂-) is strongly electron-withdrawing due to the electronegativity of the chlorine atom. This effect increases the partial positive charge on the silicon atom, making it more susceptible to nucleophilic attack. This electronic activation likely counteracts the modest steric bulk of the n-butyl group, rendering the Si-Cl bond in this compound quite reactive.

Reactions Involving the Chloromethyl Functional Group

The chloromethyl group (-CH₂Cl) attached to the silicon atom provides a second site for chemical modification. This group behaves as a primary alkyl halide, enabling a variety of nucleophilic substitution reactions at the methylene (B1212753) carbon.

The carbon-chlorine bond in the chloromethyl group is polarized (Cδ+-Clδ-), making the methylene carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of primary alkyl halides and allows for the introduction of a wide range of functional groups.

The electrophilicity of the methylene carbon can be further enhanced through "electrophilic activation." This involves the use of a Lewis acid (e.g., AlCl₃, ZnCl₂) which coordinates to the chlorine atom. wikipedia.org This coordination increases the polarization of the C-Cl bond and facilitates its cleavage, making the carbon atom a much stronger electrophile for reaction with weak nucleophiles.

The primary reaction at this site is nucleophilic substitution (SN2), where a nucleophile displaces the chloride ion. Given that it is a primary carbon with no adjacent bulky groups, the SN2 pathway is highly favored, proceeding with inversion of configuration at the carbon center.

The SN2 reactivity of the chloromethyl group is a powerful tool for forming new carbon-heteroatom bonds, a cornerstone of synthetic organic chemistry. wiley-vch.demdpi.com By selecting an appropriate nucleophile, various functionalities can be appended to the silane core via the methylene linker.

Formation of C-O Bonds : Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) via the Williamson ether synthesis methodology yields silyl-functionalized ethers. youtube.commasterorganicchemistry.com Similarly, carboxylate salts (RCOO⁻) can be used to form esters.

Formation of C-N Bonds : The chloromethyl group readily reacts with ammonia, primary amines, or secondary amines to produce the corresponding primary, secondary, or tertiary silyl-functionalized amines. youtube.comlibretexts.org Other nitrogen nucleophiles, such as azide (B81097) (N₃⁻), can also be used, with the resulting silyl-functionalized azide being a versatile intermediate for further transformations, such as reduction to a primary amine. libretexts.org

Formation of Other C-Heteroatom Bonds : This reactivity extends to other heteroatom nucleophiles. For example, reaction with thiolates (RS⁻) yields thioethers, and reaction with phosphines (R₃P) produces phosphonium (B103445) salts.

| Nucleophile | Reagent Example | Product Type | New Bond Formed |

|---|---|---|---|

| Hydroxide | NaOH (aq) | Alcohol | C-O |

| Alkoxide | NaOCH₂CH₃ | Ether | C-O |

| Ammonia | NH₃ | Primary Amine | C-N |

| Primary Amine | CH₃NH₂ | Secondary Amine | C-N |

| Azide | NaN₃ | Alkyl Azide | C-N |

| Thiolate | NaSCH₃ | Thioether (Sulfide) | C-S |

| Cyanide | NaCN | Nitrile | C-C |

Organometallic Transformations Utilizing the Si-Cl Linkage

The silicon-chlorine (Si-Cl) bond in this compound serves as a versatile reactive site for the formation of new silicon-carbon bonds through various organometallic transformations. These reactions are fundamental in organosilicon chemistry for the synthesis of more complex molecules with tailored properties.

Grignard and Organolithium Reagent Interactions for Alkylation and Arylation

The reaction of chlorosilanes with organomagnesium halides (Grignard reagents) and organolithium compounds is a classical and widely employed method for the alkylation and arylation of silicon centers. acs.orguwindsor.ca In the case of this compound, the electrophilic silicon atom is susceptible to nucleophilic attack by the carbanionic portion of the organometallic reagent.

The general mechanism involves the nucleophilic substitution at the silicon center, where the alkyl or aryl group from the organometallic reagent displaces the chloride ion, forming a stable silicon-carbon bond and a metal halide salt as a byproduct. The reactivity of these organometallic reagents is significant, with organolithium compounds generally exhibiting higher reactivity than their Grignard counterparts. wikipedia.org

Kinetic studies of Grignard reactions with chlorosilanes in solvents like tetrahydrofuran (B95107) (THF) have shown that the reaction is often faster than in diethyl ether. acs.orgnih.gov The reaction kinetics can be complex, influenced by the Schlenk equilibrium of the Grignard reagent and potential catalytic effects of magnesium halides. acs.orgnih.govresearchgate.net

The choice of the organometallic reagent allows for the introduction of a wide variety of organic moieties onto the silicon atom. For instance, the reaction of this compound with an alkyl Grignard reagent (R-MgX) would yield an alkyl(chloromethyl)dimethyl-n-butylsilane, while an aryl lithium reagent (Ar-Li) would result in an aryl(chloromethyl)dimethyl-n-butylsilane.

Table 1: Illustrative Examples of Alkylation and Arylation Reactions

| Reagent | Product Type |

| Methylmagnesium bromide | Alkylation |

| Phenyllithium | Arylation |

| Vinylmagnesium bromide | Alkenylation |

| Ethynyllithium | Alkynylation |

This table illustrates the types of products that can be expected from the reaction of this compound with various organometallic reagents.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful alternative to traditional organometallic substitutions, often offering milder reaction conditions and greater functional group tolerance. thieme-connect.combates.eduthieme-connect.com For chlorosilanes, catalysts based on nickel and palladium are commonly used to facilitate the formation of Si-C bonds. thieme-connect.comthieme-connect.com

The catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst oxidatively inserts into the Si-Cl bond of this compound.

Transmetalation: The organic group from an organometallic coupling partner (e.g., organoaluminum or organozinc reagents) is transferred to the transition metal center, displacing the halide.

Reductive Elimination: The desired silicon-carbon bond is formed as the organic group and the silyl (B83357) group are eliminated from the metal center, which is regenerated for the next catalytic cycle.

Recent advancements have also led to the development of cross-electrophile coupling reactions, where both the chlorosilane and the organic partner are electrophiles, coupled in the presence of a stoichiometric reductant. researchgate.net These methods expand the scope of accessible organosilicon compounds. researchgate.netresearchgate.net

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling

| Catalyst System | Coupling Partner | Reaction Type |

| Nickel(0)/PCy₃ | Organoaluminum reagents | Cross-Coupling |

| Palladium/DavePhos | Organoaluminum reagents | Cross-Coupling |

| Nickel/bpy | Aryl/alkenyl electrophiles (with reductant) | Reductive Cross-Electrophile Coupling |

This table provides examples of catalyst systems and coupling partners used in the cross-coupling of chlorosilanes.

Hydrolytic Stability and Condensation Pathways of this compound

The Si-Cl bond in this compound is susceptible to hydrolysis, a reaction with water that leads to the formation of a silanol (a compound containing a Si-OH group) and hydrochloric acid. google.comuni-wuppertal.de This reaction is typically rapid and exothermic. google.com

The initial hydrolysis product, chloromethyldimethyl-n-butylsilanol, is often unstable and readily undergoes condensation reactions. In the condensation step, two silanol molecules react with each other to form a disiloxane, characterized by a Si-O-Si linkage, and a molecule of water is eliminated. uni-wuppertal.de

Given that this compound has only one hydrolyzable chloro group, its hydrolysis and subsequent condensation are self-limiting, primarily resulting in the formation of the corresponding disiloxane. This is in contrast to di- or trichlorosilanes, which can undergo further condensation to form longer polysiloxane chains or cross-linked networks. uni-wuppertal.de

Hydrolysis: (CH₃)₂(n-C₄H₉)(ClCH₂)Si-Cl + H₂O → (CH₃)₂(n-C₄H₉)(ClCH₂)Si-OH + HCl

Condensation: 2 (CH₃)₂(n-C₄H₉)(ClCH₂)Si-OH → (CH₃)₂(n-C₄H₉)(ClCH₂)Si-O-Si(ClCH₂)(n-C₄H₉)(CH₃)₂ + H₂O

The rate and extent of hydrolysis and condensation can be influenced by factors such as the amount of water, temperature, and the presence of solvents. google.com In commercial processes involving the hydrolysis of organochlorosilanes, controlling these conditions is crucial to manage the reaction's exothermicity and to obtain the desired siloxane products. google.com

Advanced Analytical and Spectroscopic Characterization Methodologies for Chloromethyldimethyl N Butylsilane and Its Derivatives

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of organosilane compounds like Chloromethyldimethyl-N-butylsilane. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both the assessment of purity and the tracking of chemical transformations.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of a wide array of compounds, including organosilanes. researchgate.netresearchgate.net In the context of this compound and its derivatives, HPLC, particularly in the reversed-phase mode (RP-HPLC), is invaluable for determining the concentration of the target compound in a sample. researchgate.net RP-HPLC utilizes a nonpolar stationary phase, often a C18-modified silica (B1680970), and a polar mobile phase. researchgate.net Compounds with hydrophobic moieties, such as the butyl group in this compound, are well-suited for this type of separation. researchgate.net

The quantitative determination by HPLC relies on the creation of a calibration curve, where the peak area of the analyte is plotted against known concentrations of a standard. youtube.comnih.gov The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve. youtube.com The use of an internal standard is a common practice to improve the accuracy and reproducibility of the quantification. nih.gov

Key Parameters for HPLC Analysis of Organosilanes:

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | The solid support within the column that interacts with the analytes. | C18-bonded silica is common for reversed-phase applications. researchgate.net |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov |

| Detector | The component that measures the eluting analytes. | UV-Vis detectors are frequently used, often monitoring at a specific wavelength. nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5-2.0 mL/min. |

| Injection Volume | The amount of sample introduced into the system. | Varies depending on the concentration and column size, often in the µL range. |

This table provides a general overview of typical HPLC parameters; specific conditions must be optimized for each analysis.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative monitoring of reactions involving this compound. rochester.eduukessays.com It allows chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of products. rochester.edu In TLC, a stationary phase, typically silica gel or alumina, is coated onto a flat plate. ukessays.com A small amount of the reaction mixture is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent system (the mobile phase). rochester.edu

The separation is based on the differential polarity of the compounds. ukessays.com For instance, in a normal-phase TLC with a polar stationary phase like silica gel, less polar compounds will travel further up the plate with a nonpolar mobile phase, resulting in a higher retention factor (Rf) value. ukessays.comaga-analytical.com.pl By co-spotting the reaction mixture with the starting material, one can visually track the conversion. rochester.edu

Steps for Monitoring a Reaction with TLC:

Spotting: Apply a small spot of the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) onto the TLC plate. rochester.edu

Development: Place the plate in a sealed chamber with an appropriate solvent system, allowing the solvent to move up the plate by capillary action. rochester.edu

Visualization: After the solvent front nears the top of the plate, remove the plate and visualize the spots. This can be done under a UV lamp if the compounds are UV-active, or by using a staining reagent. rochester.eduresearchgate.net

Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The Rf values of the spots provide information about the relative polarities of the components.

For volatile compounds like this compound and many of its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical tool. niom.noepa.gov It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. niom.no In GC, the sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. niom.noyoutube.com

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. niom.no The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries. niom.noyoutube.com GC-MS is not only used for qualitative identification but also for quantitative analysis, where the peak area is proportional to the amount of the compound present. niom.no In some cases, derivatization of less volatile compounds may be necessary to increase their volatility for GC analysis. wikipedia.org

Typical GC-MS Operating Parameters:

| Parameter | Description | Typical Values/Conditions |

| Injector Temperature | The temperature at which the sample is vaporized. | Sufficiently high to ensure complete volatilization without thermal degradation. |

| Column | A long, thin tube coated with a stationary phase. | Capillary columns with various stationary phases are used based on the analytes' polarity. researchgate.net |

| Carrier Gas | An inert gas that moves the sample through the column. | Helium or hydrogen are commonly used. researchgate.net |

| Oven Temperature Program | A controlled temperature gradient to facilitate separation. | Starts at a lower temperature and ramps up to a higher temperature. epa.gov |

| Ionization Method | The technique used to ionize the molecules. | Electron Ionization (EI) is a common and robust method. youtube.com |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | Quadrupole and time-of-flight (TOF) analyzers are frequently employed. researchgate.net |

This table outlines general GC-MS parameters, which require optimization for specific applications.

Mass Spectrometry for Molecular Weight and Structural Elucidation

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. It provides information about the mass-to-charge ratio of ions, which can be used to deduce the elemental composition and fragmentation patterns of a molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.netnih.gov This combination is particularly useful for analyzing complex mixtures containing this compound derivatives, especially those that are not sufficiently volatile for GC-MS. researchgate.net The LC system separates the components of the mixture, and the eluent is then introduced into the mass spectrometer. youtube.com

LC-MS can handle a wide range of compounds with varying polarities and molecular weights. researchgate.net The use of different ionization techniques, such as electrospray ionization (ESI), allows for the analysis of relatively non-volatile and thermally labile molecules. researchgate.net The resulting mass spectra provide molecular weight information and, in tandem MS (MS/MS) experiments, structural details through fragmentation analysis. researchgate.net The analysis of complex mixtures by LC-MS can sometimes be challenging due to matrix effects and ion suppression, which can be mitigated through careful sample preparation and chromatographic optimization. sigmaaldrich.com

Advantages of LC-MS in the Analysis of Organosilane Derivatives:

Versatility: Applicable to a broad range of compounds, including polar and non-volatile derivatives. researchgate.net

Sensitivity: Can detect and quantify compounds at very low concentrations. drawellanalytical.com

Specificity: Provides high selectivity, enabling the analysis of target compounds in complex matrices. researchgate.net

Structural Information: Tandem MS (MS/MS) capabilities allow for detailed structural elucidation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.comntu.edu.sg This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental formula. bioanalysis-zone.comyoutube.com For this compound and its derivatives, HRMS is invaluable for confirming the identity of newly synthesized compounds and for identifying unknown impurities.

Unlike nominal mass, which is the integer mass of the most abundant isotope, the exact mass is the calculated mass based on the precise masses of the individual isotopes of the constituent atoms. ntu.edu.sg By comparing the experimentally measured exact mass to the calculated exact masses of possible elemental formulas, the correct molecular formula can be determined with a high degree of confidence. oregonstate.edu This capability is particularly useful for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions. nih.gov

Comparison of Nominal Mass and Exact Mass:

| Compound Formula | Nominal Mass (amu) | Exact Mass (amu) |

| C₇H₁₄ | 98 | 98.1096 |

| C₆H₁₀O | 98 | 98.0732 |

| C₅H₆O₂ | 98 | 98.0368 |

This table illustrates how different molecular formulas can have the same nominal mass but distinct exact masses, which can be resolved by HRMS. oregonstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds, including organosilanes like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift and Coupling Constant Analysis

A theoretical analysis of what one might expect for the ¹H and ¹³C NMR spectra of this compound can be postulated based on general principles of NMR spectroscopy. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the butyl group, the methyl groups attached to the silicon atom, and the chloromethyl group. The chemical shifts (δ) of these protons would be influenced by the electronegativity of the adjacent atoms, particularly the silicon and chlorine atoms. For instance, the protons of the chloromethyl group (-CH₂Cl) would likely appear at a lower field (higher ppm value) compared to the protons of the butyl chain due to the deshielding effect of the chlorine atom. The integration of these signals would correspond to the number of protons in each group. Furthermore, spin-spin coupling between adjacent non-equivalent protons in the butyl chain would result in characteristic splitting patterns (e.g., triplets and sextets), providing valuable information about the connectivity of the carbon skeleton.

Similarly, the ¹³C NMR spectrum would display separate resonances for each unique carbon atom in the molecule. The chemical shift of the carbon in the chloromethyl group would be significantly downfield due to the attached chlorine. The carbons of the butyl group and the methyl groups on the silicon would have characteristic chemical shifts that could be predicted based on established empirical data for similar organosilanes.

However, without experimental data, a precise and authoritative data table of chemical shifts and coupling constants for this compound cannot be compiled.

²⁹Si NMR Spectroscopy for Probing Silicon Environments and Coordination

²⁹Si NMR spectroscopy is a powerful technique specifically used to investigate the chemical environment of silicon atoms. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. For this compound, the ²⁹Si chemical shift would provide direct evidence of the substitution pattern around the silicon center. The presence of a butyl group, two methyl groups, and a chloromethyl group would result in a characteristic resonance in a predictable region of the ²⁹Si NMR spectrum. This technique is crucial for confirming the successful synthesis of the target compound and for studying its potential interactions or coordination with other species. Unfortunately, no published ²⁹Si NMR data for this compound could be located.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would definitively establish the connectivity of the protons within the butyl group by showing cross-peaks between adjacent methylene (B1212753) groups and the methyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, an HSQC spectrum would link the proton signals of the butyl, methyl, and chloromethyl groups to their corresponding carbon signals, confirming the assignments made from the one-dimensional spectra. columbia.edu

The application of these techniques would provide an unambiguous structural assignment for this compound. However, the absence of any published reports detailing these experiments for the specified compound prevents the presentation of actual research findings or data tables.

Theoretical and Computational Chemistry Studies on Chloromethyldimethyl N Butylsilane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a compound like Chloromethyldimethyl-N-butylsilane, these calculations would provide critical insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of atoms and molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy.

For this compound, a DFT-based geometry optimization would aim to find the lowest energy arrangement of its atoms in three-dimensional space. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | Si-C(H2Cl) | 1.90 Å |

| Bond Length | Si-C(H3) | 1.88 Å |

| Bond Length | Si-C(butyl) | 1.89 Å |

| Bond Length | C-Cl | 1.78 Å |

| Bond Angle | C(H2Cl)-Si-C(butyl) | 109.5° |

| Bond Angle | C(H3)-Si-C(H3) | 109.5° |

| Dihedral Angle | Cl-C-Si-C(butyl) | 180.0° |

Note: These values are illustrative and not based on actual calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack.

An FMO analysis of this compound would involve calculating the energies of its HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Mapping the electron density of the HOMO and LUMO would reveal the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -9.50 |

| LUMO | 1.20 |

| HOMO-LUMO Gap | 10.70 |

Note: These values are illustrative and not based on actual calculations for this compound.

Thermochemical Properties and Reaction Pathway Energies

Quantum chemical calculations can also predict various thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity. These properties are crucial for understanding the thermodynamics of reactions involving the compound.

Furthermore, these methods can be used to map out the potential energy surface for chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for processes such as nucleophilic substitution at the silicon atom or the chloromethyl group. This would provide valuable information on the kinetic and thermodynamic feasibility of different reaction pathways.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for describing individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into bulk properties and intermolecular interactions.

For this compound, an MD simulation would typically model a box of many molecules, possibly in the presence of a solvent. The simulation would track the trajectories of all atoms, allowing for the calculation of properties like density, viscosity, and diffusion coefficients. Crucially, it would reveal the nature of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern the physical properties of the substance in its liquid or solid state.

Computational Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are invaluable for predicting and interpreting various types of spectra. For this compound, these predictions would be instrumental in its experimental identification and characterization.

Infrared (IR) and Raman Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ²⁹Si. These predictions are highly sensitive to the electronic environment of the nuclei and are a powerful tool for structure elucidation.

Conformational analysis, often performed in conjunction with spectroscopic predictions, involves identifying the different stable spatial arrangements (conformers) of a molecule and their relative energies. The flexible n-butyl group in this compound suggests the existence of multiple low-energy conformers. Computational methods can identify these conformers and predict their relative populations at a given temperature, which is essential for a complete understanding of the molecule's properties and spectroscopic signatures.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Hypothetical Chemical Shift (ppm) |

|---|---|

| Si-CH₂-Cl | 25.0 |

| Si-CH₃ | -2.0 |

| Si-CH₂-CH₂-CH₂-CH₃ | 15.0 |

| Si-CH₂-CH₂-CH₂-CH₃ | 28.0 |

| Si-CH₂-CH₂-CH₂-CH₃ | 26.5 |

| Si-CH₂-CH₂-CH₂-CH₃ | 14.0 |

Note: These values are illustrative and not based on actual calculations for this compound.

Q & A

Q. How do interfacial interactions between this compound and organic substrates affect its efficacy as a coupling agent?

- Methodological Answer : Utilize surface-sensitive techniques:

- AFM-IR : Map interfacial bond formation at nanoscale resolution.

- Contact Angle Measurements : Assess hydrophobicity changes post-functionalization.

- Design experiments guided by adsorption isotherm models (e.g., Langmuir vs. Freundlich). Reference interfacial chemistry theories from advanced material studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.